![molecular formula C19H21F2N3O B6106276 N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6106276.png)
N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide
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Overview
Description
N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide, commonly known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPA belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of FMPA is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. FMPA has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. FMPA also exhibits affinity for the histamine H1 receptor, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
FMPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects. FMPA has also been shown to decrease the levels of norepinephrine and acetylcholine in the brain. Furthermore, FMPA has been shown to exhibit sedative effects, which may be due to its affinity for the histamine H1 receptor.
Advantages and Limitations for Lab Experiments
FMPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. Furthermore, FMPA has been shown to exhibit therapeutic effects in animal models of various diseases. However, there are also some limitations to the use of FMPA in lab experiments. For example, FMPA has poor water solubility, which may limit its use in certain experiments. Furthermore, the exact mechanism of action of FMPA is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of FMPA. One area of research is the development of FMPA derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of FMPA as a PET imaging agent for the diagnosis of neurodegenerative diseases. Furthermore, the exact mechanism of action of FMPA needs to be further elucidated to fully understand its therapeutic effects. Finally, the potential use of FMPA in combination therapy with other drugs needs to be investigated.
Synthesis Methods
The synthesis of FMPA involves the reaction of 2-(4-(2-fluorophenyl)piperazin-1-yl) acetamide with 5-fluoro-2-methylbenzoic acid in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature under inert atmosphere. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
FMPA has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, schizophrenia, and neuropathic pain. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. FMPA has also been studied for its potential analgesic effects in neuropathic pain models. Furthermore, FMPA has been investigated for its potential use as a PET imaging agent for the diagnosis of neurodegenerative diseases.
properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-14-6-7-15(20)12-17(14)22-19(25)13-23-8-10-24(11-9-23)18-5-3-2-4-16(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYJEUQIEWQHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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